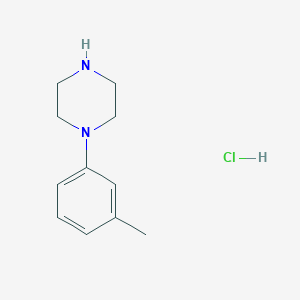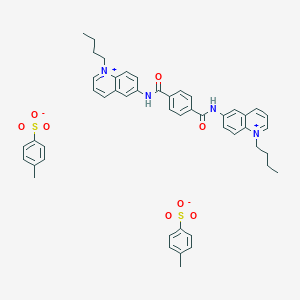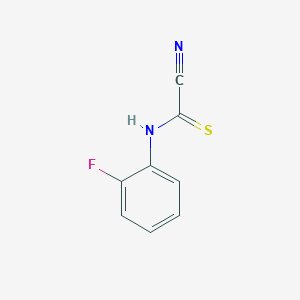
o-Fluorophenylthiocarbamoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Fluorophenylthiocarbamoyl cyanide is a chemical compound that has gained attention in scientific research for its potential use in studying various biological processes. This compound is a thiocarbamate derivative that has a fluorophenyl group attached to it, and it is commonly referred to as FP-Cy.
Mécanisme D'action
The mechanism of action of o-Fluorophenylthiocarbamoyl cyanide involves its ability to bind to specific amino acid residues in proteins. This binding results in a change in the fluorescence properties of the compound, which can be used to monitor protein-protein interactions and other biological processes.
Effets Biochimiques Et Physiologiques
O-Fluorophenylthiocarbamoyl cyanide has been shown to have minimal toxicity and does not interfere with normal cellular processes. This makes it a useful tool for studying various biological processes without affecting the system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of o-Fluorophenylthiocarbamoyl cyanide is its ability to act as a fluorescent probe for studying protein-protein interactions and other biological processes. However, its limitations include its cost and the need for specialized equipment to detect its fluorescence.
Orientations Futures
There are several potential future directions for the use of o-Fluorophenylthiocarbamoyl cyanide in scientific research. These include its use in studying the structure and function of membrane proteins, as well as its potential use in drug discovery and development. Additionally, further research could be conducted to optimize the synthesis of this compound and to develop more sensitive detection methods for its fluorescence.
Méthodes De Synthèse
The synthesis of o-Fluorophenylthiocarbamoyl cyanide involves the reaction of o-fluoroaniline with carbon disulfide and sodium hydroxide to form o-fluorophenylthiocarbamate. This intermediate compound is then treated with cyanogen bromide to form the final product, o-Fluorophenylthiocarbamoyl cyanide.
Applications De Recherche Scientifique
O-Fluorophenylthiocarbamoyl cyanide has been used in various scientific research studies, particularly in the field of biochemistry. This compound has been used as a fluorescent probe for studying protein-protein interactions, as well as for monitoring enzyme activity and protein folding.
Propriétés
Numéro CAS |
14190-40-0 |
|---|---|
Nom du produit |
o-Fluorophenylthiocarbamoyl cyanide |
Formule moléculaire |
C8H5FN2S |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
1-cyano-N-(2-fluorophenyl)methanethioamide |
InChI |
InChI=1S/C8H5FN2S/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,(H,11,12) |
Clé InChI |
MQFWFFLILFBRBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)C#N)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=S)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



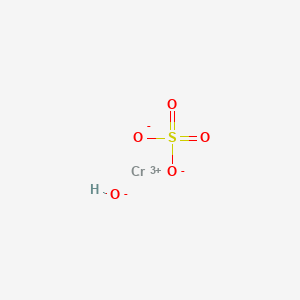
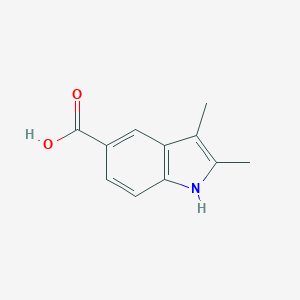
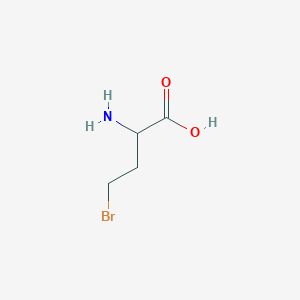
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
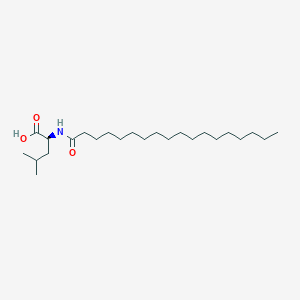
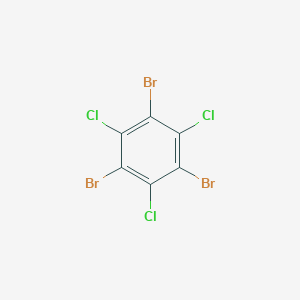
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
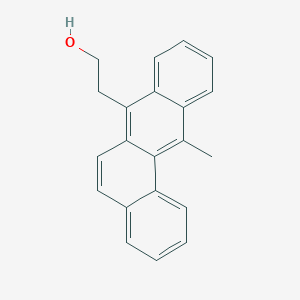
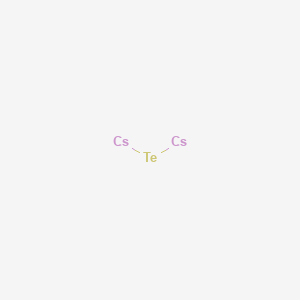
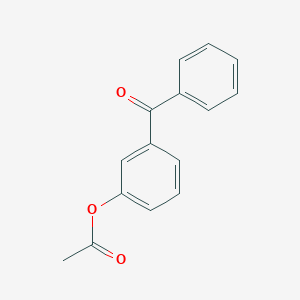

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
